molecular formula C18H26N6O3 B2749211 8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014030-99-9

8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2749211
CAS RN: 1014030-99-9
M. Wt: 374.445
InChI Key: ZOAJFOATBAHNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antihypertensive Applications

Compounds structurally related to the query chemical have been explored for their biological activity, including antiviral and antihypertensive effects. For instance, derivatives of 7,8-polymethylenehypoxanthines, which are precursors to substances like the one , have shown potential in antiviral and antihypertensive studies. These investigations offer insights into the medicinal chemistry and therapeutic potential of such compounds (Nilov et al., 1995).

Anticancer Activity

Research has delved into the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines and other related chemical structures for their cytotoxic activities against various cancer cell lines. These compounds exhibit potent cytotoxic properties, highlighting their potential as anticancer agents (Deady et al., 2003). Additionally, the exploration of pyrazole derivatives and a substituted azabicyclo [3.1.0] hexane-2,4-dione has shown significant cytotoxic activity, indicating their potential in cancer treatment strategies (Barnes et al., 2001).

Material Design and Molecular Interactions

A detailed quantitative analysis of the different intermolecular interactions present in compounds similar to the query chemical has provided valuable insights into the anisotropic distribution of interaction energies. This research aids in understanding the potential applications of such molecules in the design of new materials, emphasizing the role of electrostatic and dispersion energy components in stabilizing molecular structures (Shukla et al., 2020).

Green Chemistry and Synthesis

The use of theophylline as a green catalyst for the synthesis of novel compounds underlines the importance of environmentally friendly approaches in chemical synthesis. This research demonstrates the efficiency of using theophylline in facilitating the one-pot synthesis of complex derivatives, promoting the principles of green chemistry (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-6-12-11-13(7-2)24(20-12)17-19-15-14(21(17)4)16(25)23(9-10-27-8-3)18(26)22(15)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJFOATBAHNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCOCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Diethylpyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethylpurine-2,6-dione

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